molecular formula C18H21NO4S B7051578 Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate

Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate

Cat. No.: B7051578
M. Wt: 347.4 g/mol
InChI Key: DGNJOUDUXVAIEG-UHFFFAOYSA-N
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Description

Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate is an organic compound that features a quinoline ring system attached to a butanedioate ester via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate typically involves the reaction of quinoline derivatives with diethyl butanedioate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the quinoline derivative, followed by nucleophilic substitution with diethyl butanedioate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate involves its interaction with biological targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate is unique due to its combination of a quinoline ring with a butanedioate ester, providing a distinct set of chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

diethyl 2-(quinolin-3-ylmethylsulfanyl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-3-22-17(20)10-16(18(21)23-4-2)24-12-13-9-14-7-5-6-8-15(14)19-11-13/h5-9,11,16H,3-4,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNJOUDUXVAIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SCC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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